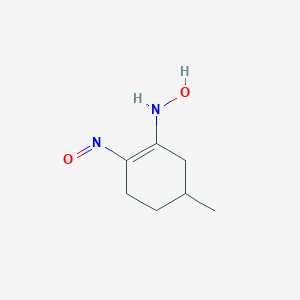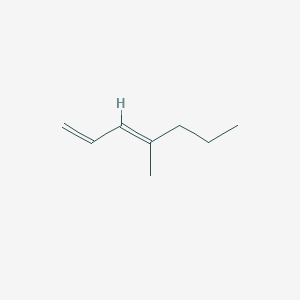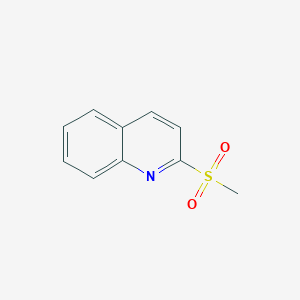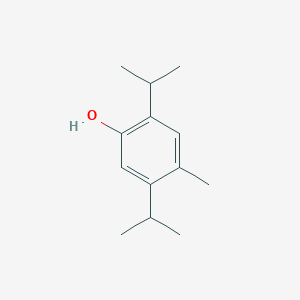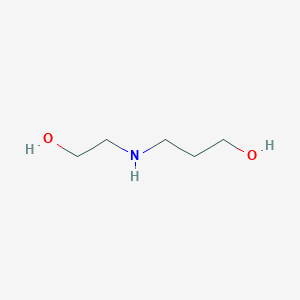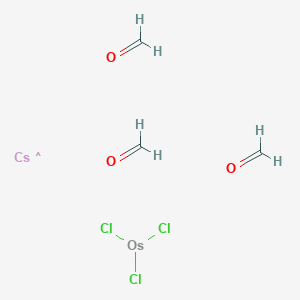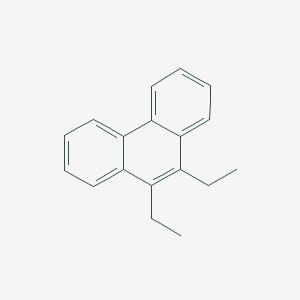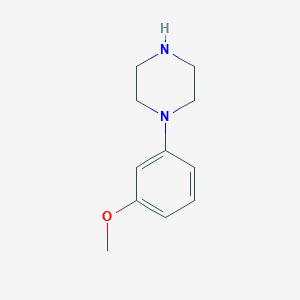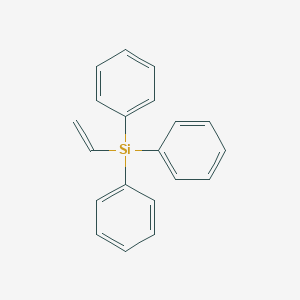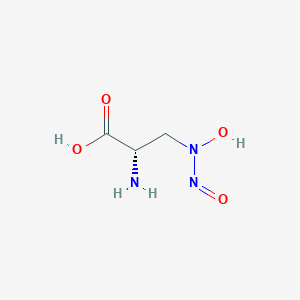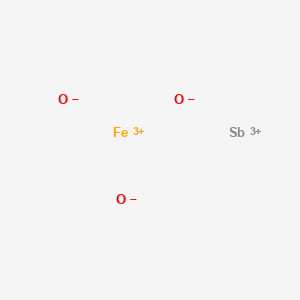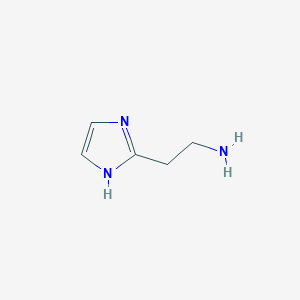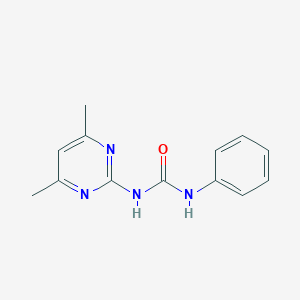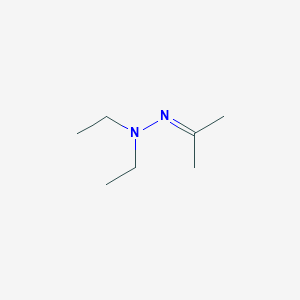
Acetone diethylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetone diethylhydrazone (ADEH) is a chemical compound that is widely used in scientific research as a reagent for the determination of various metal ions. It is a colorless liquid that has a distinctive odor and is highly soluble in water. ADEH is a derivative of hydrazine, which is a powerful reducing agent.
作用機序
Acetone diethylhydrazone forms a complex with metal ions through the nitrogen atoms of the hydrazine group. The complex formation is based on the coordination of the metal ion with the lone pair of electrons on the nitrogen atoms of the hydrazine group. The complex formation is reversible, and the equilibrium can be shifted by changing the pH of the solution.
Biochemical and Physiological Effects:
Acetone diethylhydrazone has no known biochemical or physiological effects. It is not toxic to humans or animals, and it does not have any mutagenic or carcinogenic properties.
実験室実験の利点と制限
Acetone diethylhydrazone has several advantages for lab experiments. It is a highly selective reagent for the determination of metal ions. It is also easy to prepare and handle. However, Acetone diethylhydrazone has some limitations. It is not stable in acidic solutions, and it can decompose in the presence of heat. It is also sensitive to light, and it should be stored in a dark place.
将来の方向性
There are several future directions for the use of Acetone diethylhydrazone in scientific research. One direction is the development of new methods for the determination of metal ions using Acetone diethylhydrazone. Another direction is the modification of Acetone diethylhydrazone to increase its stability and selectivity. Acetone diethylhydrazone can also be used in the development of new sensors for the detection of metal ions in water samples. Finally, Acetone diethylhydrazone can be used in the development of new drugs for the treatment of metal ion-related diseases.
Conclusion:
In conclusion, Acetone diethylhydrazone is a highly useful reagent for the determination of metal ions in scientific research. It is easy to prepare and handle, and it has several advantages for lab experiments. Acetone diethylhydrazone has no known biochemical or physiological effects, and it is not toxic to humans or animals. There are several future directions for the use of Acetone diethylhydrazone in scientific research, including the development of new methods for the determination of metal ions and the development of new drugs for the treatment of metal ion-related diseases.
合成法
Acetone diethylhydrazone can be synthesized through the reaction of acetone and diethylhydrazine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction is exothermic, and the product is obtained in high yield. The chemical equation for the synthesis of Acetone diethylhydrazone is as follows:
CH3COCH3 + N2H4(CH2CH3)2 → CH3CONHN(CH2CH3)2 + H2O
科学的研究の応用
Acetone diethylhydrazone is widely used in scientific research as a reagent for the determination of various metal ions. It is used in the determination of copper, iron, nickel, cobalt, and other metal ions. Acetone diethylhydrazone forms a complex with these metal ions, which can be easily detected using spectroscopic techniques such as UV-Vis spectroscopy. Acetone diethylhydrazone is also used in the determination of the concentration of hydrazine in water samples.
特性
CAS番号 |
16713-36-3 |
|---|---|
製品名 |
Acetone diethylhydrazone |
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC名 |
N-ethyl-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H16N2/c1-5-9(6-2)8-7(3)4/h5-6H2,1-4H3 |
InChIキー |
GGVIFVVMUPEGHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=C(C)C |
正規SMILES |
CCN(CC)N=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
